molecular formula C18H20O2 B8563585 4-(benzyloxy)-3-(tert-butyl)benzaldehyde

4-(benzyloxy)-3-(tert-butyl)benzaldehyde

Cat. No.: B8563585
M. Wt: 268.3 g/mol
InChI Key: CJDIJPQOXKSHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C16H18O2 It is a benzaldehyde derivative featuring a benzyloxy group at the 4-position and a tert-butyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the protection of hydroxyl groups and subsequent functionalization. One common method is the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Another method involves bromination, benzyl protection, and halogen exchange reactions starting from 4-tert-octylphenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(benzyloxy)-3-(tert-butyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In synthetic chemistry, its reactivity is influenced by the electron-donating and steric effects of the benzyloxy and tert-butyl groups, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-3-(tert-butyl)benzaldehyde is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-tert-butyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

CJDIJPQOXKSHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.985 g 1-benzyloxy-2-tert-butyl-4-methyl-benzene (27 mmol) and 115 g ammoniumcer (IV)-nitrate in 1000 ml acetic acid (50% v/v) was stirred at 90° C. for one hour. After cooling down to RT, the reaction mixture was extracted with AcOEt/heptane 1:9, dried over magnesium sulfate, filtered off and concentrated under vacuo. The residue was purified by flash column chromatography (heptane/AcOEt 95/5 to 90/10) to give 3.48 g of an orange solid. MS (ISP) 269.3 (M+H)+.
Name
1-benzyloxy-2-tert-butyl-4-methyl-benzene
Quantity
6.985 g
Type
reactant
Reaction Step One
[Compound]
Name
(IV)-nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

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